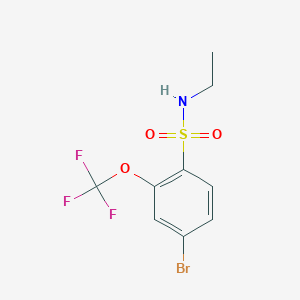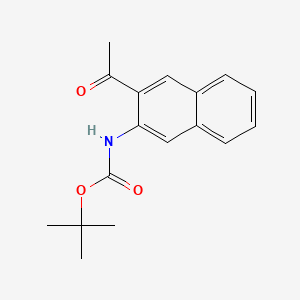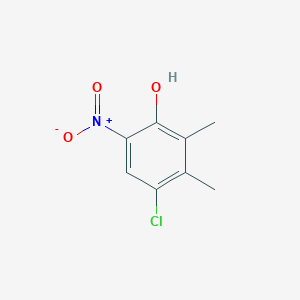![molecular formula C15H13BrF3NO4S B8202720 4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B8202720.png)
4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with the molecular formula C15H13BrF3NO4S and a molecular weight of 440.23 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, forming new carbon–carbon or carbon–heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boron Reagents: Employed in the transmetalation step of the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the bromine atom, while coupling reactions may produce complex organic molecules with new carbon–carbon or carbon–heteroatom bonds.
Applications De Recherche Scientifique
4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The sulfonamide group can interact with enzymes and proteins, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide: A similar compound with two methoxybenzyl groups instead of one.
4-bromo-N-(4-methoxybenzyl)benzenesulfonamide: A related compound with a single methoxybenzyl group.
Uniqueness
4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules and pharmaceutical compounds.
Propriétés
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO4S/c1-23-12-5-2-10(3-6-12)9-20-25(21,22)14-7-4-11(16)8-13(14)24-15(17,18)19/h2-8,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXTCTXDYPJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B8202655.png)


![3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B8202680.png)
![4-[4-Bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine](/img/structure/B8202683.png)






